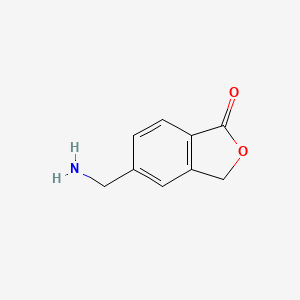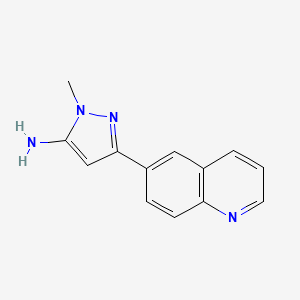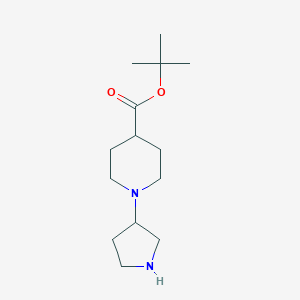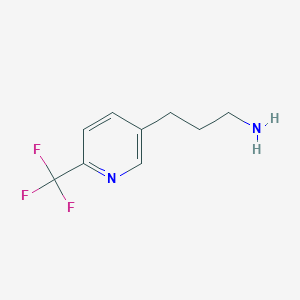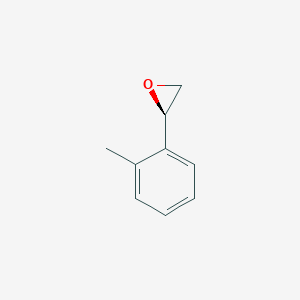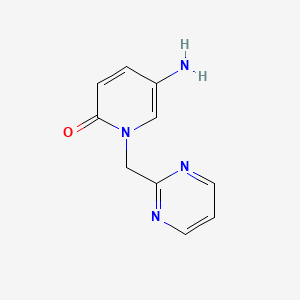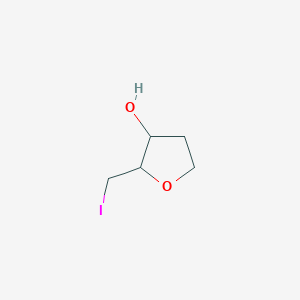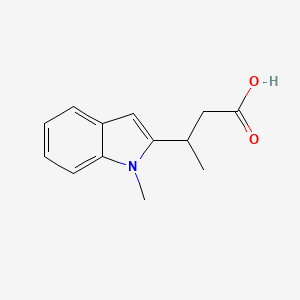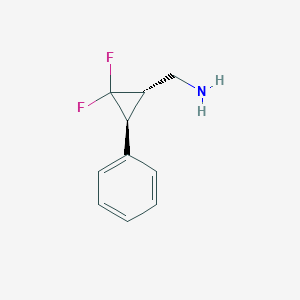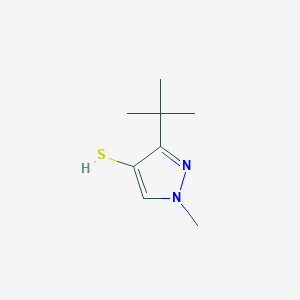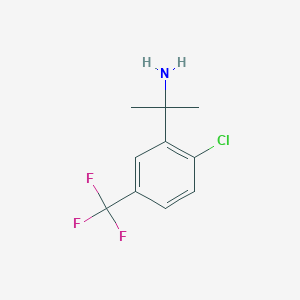
2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The presence of both chloro and trifluoromethyl groups in its structure makes it an interesting subject for research in organic chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylacetic acid
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylacetone
Uniqueness
2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride is unique due to its specific combination of chloro and trifluoromethyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H11ClF3N |
|---|---|
Peso molecular |
237.65 g/mol |
Nombre IUPAC |
2-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C10H11ClF3N/c1-9(2,15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,15H2,1-2H3 |
Clave InChI |
PMRZJCVLHKIIFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)


